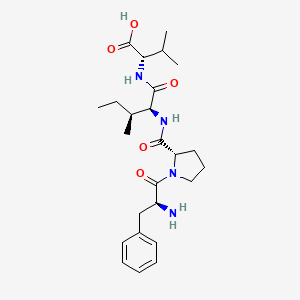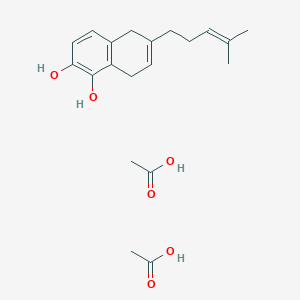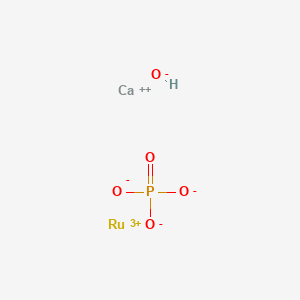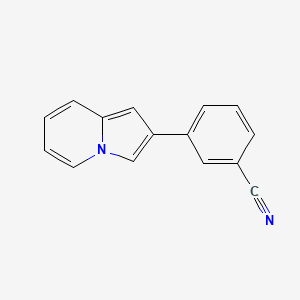![molecular formula C22H18ClNOS B14192100 N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-76-7](/img/structure/B14192100.png)
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzenecarbothioyl group and a phenylethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent quality and yield, which are crucial for industrial applications.
化学反应分析
Types of Reactions
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on understanding how modifications to its structure can enhance its efficacy and selectivity.
Medicine
In medicinal chemistry, derivatives of benzamides are explored for their potential therapeutic applications. While specific data on this compound is limited, similar compounds have been studied for their potential as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used as a precursor in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzenecarbothioyl)-N-phenylbenzamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)acetamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)propionamide
Uniqueness
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is unique due to the presence of the (1R)-1-phenylethyl group, which can impart specific stereochemical properties and potentially enhance its biological activity compared to similar compounds.
属性
CAS 编号 |
917876-76-7 |
|---|---|
分子式 |
C22H18ClNOS |
分子量 |
379.9 g/mol |
IUPAC 名称 |
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H18ClNOS/c1-16(17-8-4-2-5-9-17)24(21(25)18-10-6-3-7-11-18)22(26)19-12-14-20(23)15-13-19/h2-16H,1H3/t16-/m1/s1 |
InChI 键 |
PXLIOGBDOFQVEM-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


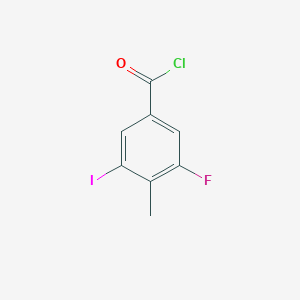
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)


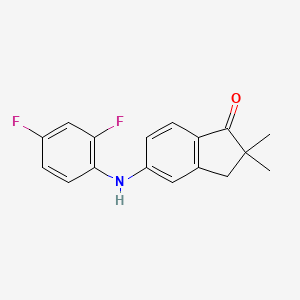
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)
